molecular formula C16H16BrN3O3 B5779282 N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide

Cat. No. B5779282
M. Wt: 378.22 g/mol
InChI Key: SOXXYOFWYXHEKP-UHFFFAOYSA-N
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Description

N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC).

Mechanism of Action

The mechanism of action of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide involves the inhibition of soluble guanylate cyclase (sGC). sGC is an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. By inhibiting sGC, N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide reduces the production of cGMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent vasodilator, which means that it can dilate blood vessels, leading to increased blood flow. This effect has potential therapeutic applications in the treatment of cardiovascular diseases. It has also been shown to have antiplatelet effects, which means that it can reduce the aggregation of platelets, leading to a reduced risk of thrombosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is its potency and selectivity. It is a potent and selective inhibitor of sGC, which means that it can be used in small concentrations to achieve the desired effect. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. One of the major directions is the development of new therapeutic applications for this compound. It has potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and other diseases that are associated with impaired vasodilation. Another direction is the development of new synthetic methods for the production of this compound, which can make it more accessible for scientific research. Finally, the mechanism of action of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide can be further studied to gain a better understanding of its physiological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-4-ethylphenol, which is then reacted with ethyl chloroformate to form 2-(2-bromo-4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-pyridinecarboximidamide to form the final product.

Scientific Research Applications

N-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cardiovascular research. It has been shown to be a potent vasodilator and has potential therapeutic applications in the treatment of cardiovascular diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-2-11-6-7-14(12(17)9-11)22-10-15(21)23-20-16(18)13-5-3-4-8-19-13/h3-9H,2,10H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXXYOFWYXHEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}pyridine-2-carboximidamide

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